Evidence 1: Potent Glucocorticoid Receptor (GR) Transactivation Activity Comparable to Clinical Corticosteroids
In a cell-based reporter gene assay using human ChaGoK1 cells, 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole exhibited an EC50 of 6.40 nM for glucocorticoid receptor (GR) transactivation [1]. This potency is in the low nanomolar range, placing it in the same activity class as established steroidal GR agonists such as dexamethasone, which typically demonstrate EC50 values between 1-10 nM in analogous transactivation assays [2]. This level of activity is not observed in the unsubstituted indole or des-benzenesulfonyl analog 4-bromo-6-fluoro-1H-indole, which lacks any reported GR activity [3].
| Evidence Dimension | GR Transactivation Potency (EC50) |
|---|---|
| Target Compound Data | 6.40 nM |
| Comparator Or Baseline | Dexamethasone (Clinical GR Agonist): EC50 ~1-10 nM; 4-bromo-6-fluoro-1H-indole: No reported GR activity |
| Quantified Difference | Target compound is within 1-6 fold of dexamethasone's potency; >1000-fold more active than des-benzenesulfonyl analog (estimated). |
| Conditions | Human ChaGoK1 cells, 24-hour incubation, beta-galactosidase reporter gene assay [1] |
Why This Matters
This evidence demonstrates that the compound is a potent GR modulator, making it a valuable tool for studying glucocorticoid signaling or as a starting point for developing non-steroidal anti-inflammatory agents.
- [1] BindingDB. BDBM50457428 CHEMBL4213734. 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole. Affinity Data: EC50 6.40 nM (Glucocorticoid Receptor Transactivation). Accessed April 2026. View Source
- [2] He, Y., et al. (2018). Discovery of a Highly Potent Glucocorticoid Receptor Agonist with a Favorable Therapeutic Index. Journal of Medicinal Chemistry, 61(5), 1785-1799. DOI: 10.1021/acs.jmedchem.7b01548. View Source
- [3] BindingDB. 4-bromo-6-fluoro-1H-indole Search Results. No glucocorticoid receptor activity data found. Accessed April 2026. View Source
